

Validating the purity and identity of commercial ACTH (22-39) peptides

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: ACTH (22-39)

Cat. No.: B8235319

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Technical Support Center: Validating Commercial ACTH (22-39) Peptides

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for validating the purity and identity of commercially sourced Adrenocorticotrophic hormone (ACTH) fragment (22-39).

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is **ACTH (22-39)** and what are its key properties?

A1: **ACTH (22-39)** is an 18-amino acid fragment of the full-length Adrenocorticotrophic hormone. [1][2] It is also known as beta-cell trophin. [3][4] Key physicochemical properties are summarized in the table below.

Q2: My HPLC chromatogram shows multiple peaks for my peptide. What could they be?

A2: Multiple peaks in an HPLC chromatogram suggest the presence of impurities. For synthetic peptides like **ACTH (22-39)**, these impurities often arise during the solid-phase peptide synthesis (SPPS) process or during storage. [5][6] Common impurities include:

- Deletion Sequences: Peptides missing one or more amino acids due to inefficient coupling during synthesis.[\[5\]](#)[\[7\]](#)
- Truncated Sequences: Fragments of the main peptide.
- Incompletely Deprotected Peptides: Peptides still carrying protecting groups used during synthesis.[\[5\]](#)[\[8\]](#)
- Oxidized Peptides: Certain amino acid residues are susceptible to oxidation.[\[5\]](#)[\[7\]](#)
- Deamidated Peptides: Asparagine (Asn) residues can deaminate to aspartic acid (Asp), resulting in a mass increase of approximately 1 Da.[\[6\]](#)
- Peptide Aggregates: Both covalent and non-covalent aggregates can form, especially during storage.[\[7\]](#)

Each of these will have a different retention time on a reverse-phase HPLC column, resulting in multiple peaks.

Q3: The observed molecular weight from my mass spectrometry (MS) analysis does not match the theoretical weight. What should I do?

A3: A discrepancy between the observed and theoretical mass is a common issue. Here's a troubleshooting workflow:

- Check for Common Adducts: In electrospray ionization (ESI) mass spectrometry, peptides can readily form adducts with ions present in the sample or solvent, such as sodium (Na⁺) or potassium (K⁺). This will increase the observed mass.[\[9\]](#) Refer to Table 2 for common adduct mass shifts.
- Verify the Charge State: ESI-MS often produces multiply charged ions (e.g., [M+2H]²⁺, [M+3H]³⁺). Ensure you are correctly deconvoluting the mass-to-charge ratio (m/z) to determine the molecular weight.
- Consider Post-Translational or Chemical Modifications: Look for mass shifts that correspond to common modifications like oxidation (+16 Da) or deamidation (+1 Da).[\[6\]](#)

- Review Synthesis Impurities: The mass difference might correspond to a known synthesis-related impurity, such as a deletion or insertion of an amino acid.[\[5\]](#)[\[8\]](#)
- Calibrate the Mass Spectrometer: If the issue persists, ensure your mass spectrometer is properly calibrated using a known standard.[\[10\]](#)

Q4: I am seeing very low signal or no peptide identification in my LC-MS results. What went wrong?

A4: Low or no signal can be due to issues in sample preparation or the LC-MS system itself.
[\[10\]](#)[\[11\]](#)

- Improper Sample Desalting: Peptides bind poorly to C18 desalting columns at neutral pH. Acidify the sample to a pH <3 with formic acid or trifluoroacetic acid (TFA) before desalting.
[\[10\]](#) Salts in the final sample can suppress the MS signal.[\[9\]](#)
- Sample Loss: Low-abundance peptides can be lost during sample preparation steps.[\[11\]](#)
- Poor Ionization: Ensure the mobile phase composition is appropriate for electrospray ionization. The use of TFA, while excellent for chromatography, can sometimes suppress the MS signal compared to formic acid.[\[6\]](#)[\[9\]](#)
- Instrument Contamination: Contaminants like polymers (e.g., PEG) can compete with peptide ionization.[\[10\]](#)[\[12\]](#) A system clean may be necessary.

Q5: What purity level should I expect for a commercial **ACTH (22-39)** peptide?

A5: Commercial synthetic peptides are typically sold at various purity grades. For research applications, a purity of >95% as determined by HPLC is common and generally sufficient.[\[13\]](#)
[\[14\]](#) Always refer to the certificate of analysis provided by the supplier for lot-specific purity data.

Quantitative Data Summary

Table 1: Physicochemical Properties of **ACTH (22-39)**

Property	Value	Source
Amino Acid Sequence	Val-Tyr-Pro-Asn-Gly-Ala-Glu-Asp-Glu-Ser-Ala-Glu-Ala-Phe-Pro-Leu-Glu-Phe	[1][15][16]
One-Letter Sequence	VYPNGAEDESAEAFPLEF	[1][15]
Molecular Formula	C ₉₀ H ₁₂₅ N ₁₉ O ₃₂	[1][15][16]
Average Molecular Weight	1985.09 g/mol	[1][16]

| CAS Number | 37548-29-1 | [1][15][16] |

Table 2: Common Adducts in ESI-Mass Spectrometry

Adduct Ion	Mass Shift (Da)	Notes
Sodium (Na ⁺)	+22.99	Very common; can see [M+Na] ⁺ , [M+2Na] ²⁺ , etc.
Potassium (K ⁺)	+39.10	Common if potassium salts are present.
Ammonium (NH ₄ ⁺)	+18.03	Can be seen with ammonium-based buffers.

| Trifluoroacetic Acid (TFA) | +114.02 | Can form ion pairs, sometimes observed as [M+TFA+H]⁺. |

Experimental Protocols

Protocol 1: Purity Assessment by Reverse-Phase HPLC (RP-HPLC)

This protocol outlines a general method for determining the purity of **ACTH (22-39)**. Optimization may be required based on the specific column and HPLC system used.

- Sample Preparation:

- Reconstitute the lyophilized **ACTH (22-39)** peptide in HPLC-grade water or a suitable buffer to a final concentration of 1 mg/mL.
- Filter the sample through a 0.22 µm filter before injection to remove particulates.
- HPLC Conditions:
 - Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
 - Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.
 - Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile.
 - Flow Rate: 1.0 mL/min.
 - Detection: UV at 214 nm or 280 nm.
 - Injection Volume: 10-20 µL.

- Gradient Elution (Example):

Time (min)	% Mobile Phase B
0	5
25	65
30	95
35	95
36	5

| 40 | 5 |

- Data Analysis:
 - Integrate all peaks in the chromatogram.

- Calculate purity by dividing the area of the main peptide peak by the total area of all peaks and multiplying by 100.

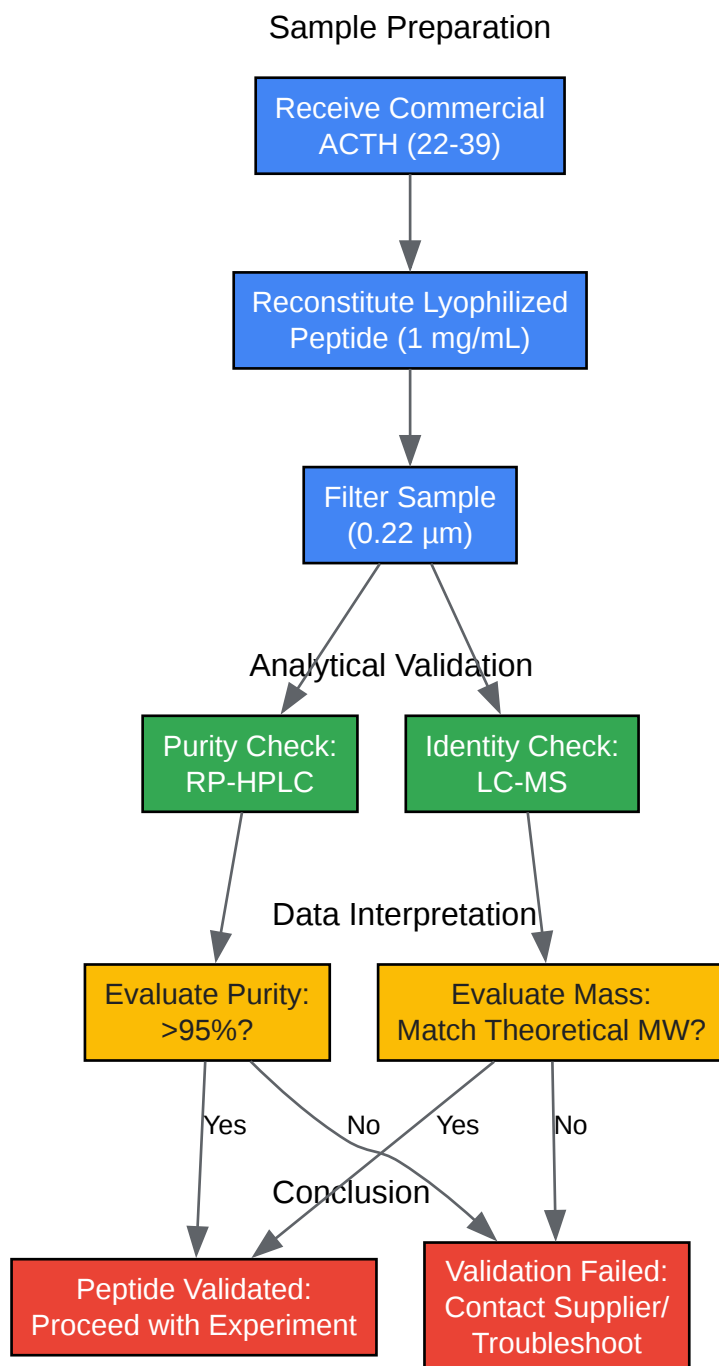
Protocol 2: Identity Confirmation by Mass Spectrometry (MS)

This protocol describes a general procedure for confirming the molecular weight of **ACTH (22-39)** using LC-MS with Electrospray Ionization (ESI).

- Sample Preparation:
 - Prepare the peptide sample as described in the HPLC protocol. For direct infusion, dilute the sample to ~10-100 pmol/μL in a solution of 50% acetonitrile, 50% water, and 0.1% formic acid.[\[9\]](#)
 - Note: Formic acid is preferred over TFA for MS as it causes less signal suppression.[\[6\]](#)
- LC-MS Conditions:
 - Use an LC method similar to the one above, but replace TFA with 0.1% formic acid in both mobile phases.
 - Divert the flow to the mass spectrometer after the initial void volume.
- Mass Spectrometer Settings (ESI-Positive Mode):
 - Ionization Mode: Electrospray Ionization (ESI), Positive.
 - Mass Range: Scan a range appropriate for the expected multiply charged ions (e.g., 400-2000 m/z).
 - Capillary Voltage: ~3-4 kV.
 - Source Temperature: Optimize based on instrument manufacturer's recommendations (e.g., 500°C).[\[17\]](#)
- Data Analysis:

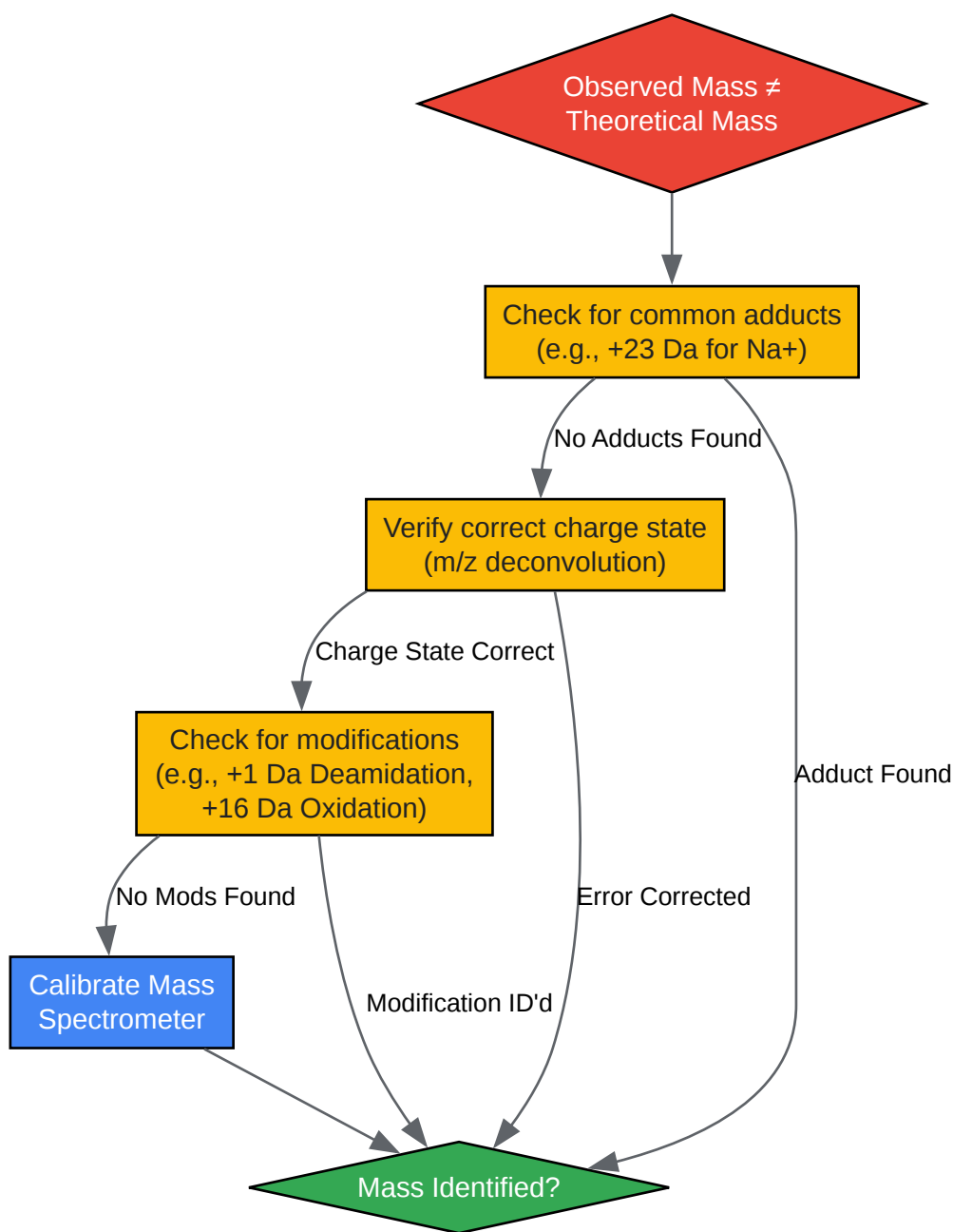
- Examine the mass spectrum for peaks corresponding to the expected m/z values of the protonated peptide ($[M+nH]^{n+}$). For **ACTH (22-39)** (MW \approx 1985.1 Da), expect to see ions such as:
 - $[M+2H]^{2+} \approx 993.5$ m/z
 - $[M+3H]^{3+} \approx 662.7$ m/z
 - $[M+4H]^{4+} \approx 497.3$ m/z
- Use the deconvolution software provided with the instrument to calculate the intact molecular weight from the observed m/z peaks.
- Compare the observed molecular weight to the theoretical weight (Table 1).

Visualizations



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Caption: Workflow for validating commercial **ACTH (22-39)** peptides.



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Caption: Troubleshooting logic for mass spectrometry discrepancies.

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- To cite this document: BenchChem. [Validating the purity and identity of commercial ACTH (22-39) peptides]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8235319#validating-the-purity-and-identity-of-commercial-acth-22-39-peptides]

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